4-hydroxy-6-oxo-N-(pyrimidin-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
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Overview
Description
6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex heterocyclic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and pharmaceutical applications . This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves the reaction of ethyl ester derivatives with corresponding anilines at elevated temperatures (around 140°C) in the presence of a small amount of dimethylformamide (DMF) . The reaction proceeds smoothly, yielding the desired product, although purification can sometimes pose challenges due to the formation of colored complexes with heavy metal cations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly for targeting specific biological pathways.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 6-HYDROXY-2-METHYL-4-OXO-2,4-DIHYDRO-1H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXYLIC ACID
- 4-HYDROXY-2-QUINOLONES
- 2-HYDROXYQUINOLINE
Uniqueness
What sets 6-HYDROXY-4-OXO-N-(2-PYRIMIDINYL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE apart is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to form stable complexes with metal cations and its diverse reactivity profile make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H12N4O3 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
9-hydroxy-11-oxo-N-pyrimidin-2-yl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C16H12N4O3/c21-13-10-4-1-3-9-5-8-20(12(9)10)15(23)11(13)14(22)19-16-17-6-2-7-18-16/h1-4,6-7,21H,5,8H2,(H,17,18,19,22) |
InChI Key |
QRDWVDHEDATADT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=NC=CC=N4)O |
Origin of Product |
United States |
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